molecular formula C29H32N4O2 B11506251 N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B11506251
M. Wt: 468.6 g/mol
InChI Key: KQXLXTDIZAXOGD-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE involves multiple steps, starting with the preparation of the individual components. The indole derivative, pyridine derivative, and the dimethylphenyl group are synthesized separately and then combined through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H32N4O2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C29H32N4O2/c1-5-29(4,28(35)32-26-20(2)11-10-12-21(26)3)33(27(34)25-15-8-9-17-30-25)18-16-22-19-31-24-14-7-6-13-23(22)24/h6-15,17,19,31H,5,16,18H2,1-4H3,(H,32,35)

InChI Key

KQXLXTDIZAXOGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1=C(C=CC=C1C)C)N(CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=N4

Origin of Product

United States

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